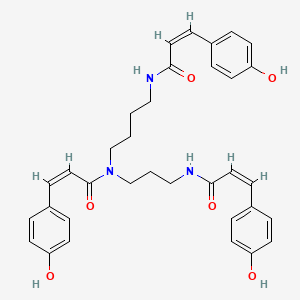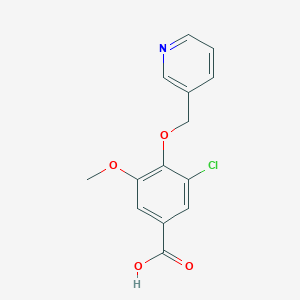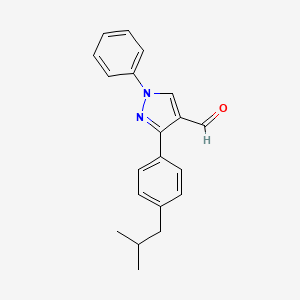
N1,N5,N10-(Z)-tri-p-coumaroylspermidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N5,N10-(Z)-tri-p-coumaroylspermidine is a hydroxycinnamic acid derivative. It is a conjugate of spermidine, a polyamine, with three p-coumaroyl groups. This compound is part of a broader class of naturally occurring polyamine conjugates found in various plant species. These compounds are known for their roles in plant defense mechanisms and other physiological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5,N10-(Z)-tri-p-coumaroylspermidine typically involves the coupling of spermidine with p-coumaric acid. The reaction is usually carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of p-coumaric acid. The reaction proceeds in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and purification techniques, would be necessary to achieve high yields and purity.
化学反応の分析
Types of Reactions
N1,N5,N10-(Z)-tri-p-coumaroylspermidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the p-coumaroyl groups to single bonds.
Substitution: The hydroxyl groups in the p-coumaroyl moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully saturated derivatives .
科学的研究の応用
N1,N5,N10-(Z)-tri-p-coumaroylspermidine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyamine conjugates and their interactions with other molecules.
Biology: This compound is studied for its role in plant defense mechanisms and its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
作用機序
The mechanism of action of N1,N5,N10-(Z)-tri-p-coumaroylspermidine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Gene Expression Modulation: The compound can influence the expression of genes related to plant defense and stress responses.
類似化合物との比較
Similar Compounds
N1,N5,N10-tricaffeoylspermidine: Another polyamine conjugate with similar structural features but different phenolic acid groups.
N1,N5,N10-triferuloylspermidine: Similar to N1,N5,N10-(Z)-tri-p-coumaroylspermidine but with ferulic acid instead of p-coumaric acid.
Uniqueness
This compound is unique due to its specific combination of p-coumaroyl groups and spermidine backbone. This unique structure contributes to its distinct chemical properties and biological activities compared to other polyamine conjugates .
特性
分子式 |
C34H37N3O6 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC名 |
(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10-,20-11-,21-12- |
InChIキー |
PFDVWJCSCYDRMZ-XWBZMVROSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\C(=O)NCCCCN(CCCNC(=O)/C=C\C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)

![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)

![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)




![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)

![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
